Fluo-2 AM
Description
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIIQJBYATNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Fluo 2 Am for Intracellular Calcium Sensing
Cellular Permeation and Intracellular Hydrolysis of the Acetoxymethyl (AM) Ester Group
Fluo-2 AM is designed as a cell-permeable derivative of the calcium-sensitive dye Fluo-2. The key to its cell permeability lies in the presence of acetoxymethyl (AM) ester groups. The addition of these non-polar ester groups masks the negatively charged carboxyl groups of the parent Fluo-2 molecule, rendering this compound lipophilic. This increased lipophilicity allows this compound to readily diffuse across the hydrophobic lipid bilayer of the cell membrane and enter the intracellular space. amerigoscientific.comwikipedia.orginterchim.frbiotium.comionbiosciences.comsyronoptics.commedchemexpress.com
Once inside the cell, the AM ester groups are subject to hydrolysis. This process is crucial for trapping the dye within the cell and enabling its calcium-sensing function. amerigoscientific.comwikipedia.orginterchim.frbiotium.comionbiosciences.comsyronoptics.commedchemexpress.com
Enzymatic De-esterification by Cytosolic Esterases to Yield the Active Fluo-2 Fluorophore
Upon entering the cytoplasm, this compound encounters ubiquitous intracellular esterase enzymes. wikipedia.orginterchim.frionbiosciences.comsyronoptics.commedchemexpress.comwikipedia.orgrsc.org These esterases catalyze the cleavage of the acetoxymethyl ester groups through hydrolysis. This enzymatic de-esterification removes the lipophilic blocking groups, unmasking the negatively charged carboxyl groups of the parent Fluo-2 molecule. amerigoscientific.comwikipedia.orginterchim.frbiotium.comionbiosciences.comsyronoptics.commedchemexpress.comwikipedia.org The resulting molecule, Fluo-2, is significantly more polar and negatively charged than its AM ester precursor. This change in polarity prevents Fluo-2 from easily crossing the cell membrane, effectively trapping the active fluorophore within the cell. amerigoscientific.comwikipedia.orginterchim.frionbiosciences.comwikipedia.orgresearchgate.net The de-esterified Fluo-2 is the active form that is capable of binding to intracellular calcium ions. interchim.frbiotium.com Incomplete hydrolysis can lead to the presence of partially de-esterified species, which might have altered calcium binding affinities and could potentially lead to compartmentalization artifacts. nih.govresearchgate.net
Molecular Basis of Fluorescence Signal Transduction upon Calcium Ion Binding by Intracellular Fluo-2
The active Fluo-2 fluorophore, now trapped within the cell, is a calcium-sensitive dye. Its ability to signal the presence of calcium ions is based on a change in its fluorescence properties upon binding to Ca2+. Fluo-2 belongs to a class of calcium indicators derived from the BAPTA chelator, which provides selectivity for calcium over other physiological ions like magnesium and protons. wikipedia.orgnih.gov
In the absence of calcium, Fluo-2 exhibits low fluorescence. However, when calcium ions are present, they bind to the carboxylate groups of the Fluo-2 molecule. This binding event induces a conformational change in the fluorophore, which in turn affects its electronic structure and thus its fluorescence characteristics. wikipedia.org Specifically, the binding of Ca2+ to Fluo-2 results in a significant increase in fluorescence intensity. syronoptics.comabcam.com
While some calcium indicators like Fura-2 exhibit a shift in excitation wavelength upon calcium binding, allowing for ratiometric measurements, Fluo-2 is primarily an intensity-based indicator. nih.gov Its fluorescence intensity increases upon Ca2+ binding, with excitation typically around 490-505 nm and emission around 515-525 nm. syronoptics.comabcam.combiomol.com The change in fluorescence intensity is directly proportional to the concentration of intracellular calcium ions. syronoptics.com This property allows researchers to monitor changes in intracellular calcium levels by measuring the fluorescence signal.
Research findings have characterized the spectral properties of Fluo-2. For instance, Fluo-2 has an excitation maximum at approximately 490 nm and an emission maximum at approximately 517 nm when bound to calcium. biomol.com The dissociation constant (Kd) of Fluo-2 for calcium is reported to be around 230 nM abcam.com or 232 nM biomol.com, indicating its affinity for calcium ions within the physiological range.
Here is a summary of some key spectral and binding properties of Fluo-2:
| Property | Value | Notes | Source |
| Excitation Maximum (Ca2+-bound) | ~490-505 nm | syronoptics.comabcam.combiomol.com | |
| Emission Maximum | ~515-525 nm | Relatively unchanged by Ca2+ binding | syronoptics.comabcam.combiomol.com |
| Dissociation Constant (Kd) for Ca2+ | ~230-232 nM | After hydrolysis from AM form | abcam.combiomol.com |
This increase in fluorescence intensity upon calcium binding forms the basis for using this compound in various calcium imaging techniques, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy, enabling the study of dynamic changes in intracellular calcium concentrations. amerigoscientific.cominterchim.frbiotium.comsyronoptics.comabcam.com
Methodological Protocols and Considerations for Fluo 2 Am Loading in Cellular Research
Preparation of Fluo-2 AM Stock and Working Solutions for Cellular Application
The preparation of this compound solutions is a critical initial step in cellular loading protocols. This compound is typically supplied as a solid or a solution in anhydrous dimethyl sulfoxide (B87167) (DMSO) abpbio.comabcam.com. Due to its lipophilic nature, this compound requires appropriate solubilization to ensure uniform dispersion in aqueous loading media and efficient cellular uptake abpbio.combiotium.com.
This compound has low water solubility, which can hinder its dispersion in physiological buffers used for cell loading biotium.comucsd.edu. Nonionic detergents, such as Pluronic® F-127, are commonly employed to overcome this limitation abpbio.comaatbio.combiotium.comucsd.edu. Pluronic® F-127 is a surfactant that helps to disperse the hydrophobic AM ester in aqueous media, facilitating even dye distribution and cellular loading ucsd.eduhellobio.comionbiosciences.com.
A typical approach involves preparing a concentrated stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO abpbio.comaatbio.com. Immediately before use, an aliquot of this stock is mixed with an equal volume of a concentrated solution of Pluronic® F-127 in DMSO (e.g., 20% w/v) abpbio.comucsd.edu. This mixture is then diluted into the buffered physiological medium to achieve the desired final working concentration of this compound and Pluronic® F-127 abpbio.comucsd.edu. The final concentration of Pluronic® F-127 in the loading medium is typically kept low, around 0.02% to 0.1% abpbio.comaatbio.comucsd.edu. Vortexing the mixture is often recommended to ensure thorough dispersion hellobio.comionbiosciences.com. It is important to use anhydrous DMSO for the stock solution as moisture can reduce the efficacy of AM ester loading ucsd.edu. Prepared working solutions should generally be used within a few hours hellobio.comionbiosciences.com.
Optimization of this compound Loading Parameters Across Diverse Cell Types and Experimental Models
Optimal this compound loading conditions can vary significantly depending on the specific cell type, experimental model (e.g., cultured cells, tissue slices), and the instrumentation used for fluorescence detection abpbio.comhellobio.comionbiosciences.com. Empirical determination of the optimal loading parameters is often necessary to achieve sufficient intracellular dye concentration for adequate signal-to-noise ratio while minimizing potential artifacts abpbio.com.
The optimal concentration of this compound for cellular loading needs to be determined empirically for each cell type or tissue abpbio.comaatbio.com. Recommended working concentrations typically range from 1 to 10 µM abpbio.comucsd.edu. For many common cell lines, a final concentration of 4-5 µM is often suggested as a starting point aatbio.com. Using the minimum dye concentration required to yield adequate fluorescence signals is generally desirable abpbio.com. Higher concentrations may lead to increased background fluorescence, dye aggregation, or cellular toxicity in some cases.
Incubation time and temperature are critical factors affecting the uptake and intracellular hydrolysis of this compound. Cells are typically incubated with the this compound working solution for 15 to 60 minutes abpbio.com. However, longer incubation times, potentially exceeding 2 hours, may be necessary to improve signal intensities in certain cell lines aatbio.com.
Loading is commonly performed at temperatures ranging from 20°C to 37°C abpbio.com. Incubation at physiological temperature (37°C) generally facilitates faster dye uptake and esterase activity hellobio.comnih.govhellobio.com. However, lowering the incubation temperature can help to lessen the issue of subcellular compartmentalization, an inherent problem with AM ester loading techniques abpbio.comabpbio.com. Following the loading period, cells are typically washed with indicator-free medium to remove extracellular dye and then incubated for a further period (e.g., 30 minutes) to allow complete de-esterification of the intracellular this compound ester abpbio.comabpbio.com.
Data from research indicates that incubation time and temperature significantly impact dye loading efficiency and localization. For instance, in studies using Fura-2 AM (a related AM ester dye), loading in brain slices and retina from young animals was performed at 37°C for 45 minutes or at room temperature for 45-75 minutes, depending on the dye nih.gov. For adult animals, longer incubation times (75 minutes) were sometimes used to improve dye penetration into deeper layers nih.gov.
Advanced Imaging and Quantitative Analysis Techniques with Fluo 2 Am
Integration of Fluo-2 AM in Advanced Fluorescence Microscopy Platforms
This compound's fluorescent properties and calcium sensitivity make it compatible with various advanced fluorescence microscopy techniques, enabling high-resolution spatial and temporal analysis of intracellular calcium signaling.
Confocal Laser Scanning Microscopy (CLSM) for High-Resolution Spatial and Temporal Calcium Imaging
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique that provides optical sectioning, allowing for the acquisition of high-resolution images from specific focal planes within a sample. This capability is particularly useful for studying calcium dynamics within complex cellular structures or tissues. This compound can be effectively used with CLSM to visualize the spatial distribution and temporal changes of intracellular calcium. aatbio.comnih.govnih.govnih.govresearchgate.net The ability of CLSM to reject out-of-focus fluorescence contributes to improved signal-to-noise ratio, enabling clearer visualization of localized calcium events such as calcium sparks or waves. Studies have employed CLSM with this compound to investigate calcium signaling in various cell types, providing insights into cellular processes regulated by calcium. aatbio.comnih.govnih.govresearchgate.net
Fast Time-Lapse Fluorescence Microscopy for Kinetic Analysis of Calcium Transients
Fast time-lapse fluorescence microscopy allows for the rapid acquisition of sequential images over time, which is crucial for capturing the often transient and dynamic nature of intracellular calcium signals. This compound is suitable for such applications due to its relatively fast calcium binding kinetics and significant fluorescence increase upon calcium binding. By using high-speed cameras and appropriate illumination systems, researchers can monitor rapid calcium fluctuations in real-time in cells loaded with this compound. This enables the kinetic analysis of calcium transients triggered by various stimuli, providing data on the speed, amplitude, and duration of these events. nih.gov This approach is essential for understanding the temporal profiles of calcium responses in different physiological and pathological conditions.
Multi-Photon Excitation Microscopy for Deep Tissue Calcium Imaging Applications
Multi-photon excitation microscopy, particularly two-photon laser scanning microscopy (2PLSM), offers advantages for imaging deeper within scattering tissues compared to single-photon techniques like CLSM. springernature.comnih.govahajournals.orgpnas.orgnih.gov This is due to the use of longer excitation wavelengths in the infrared range, which scatter less in biological tissue. While many deep tissue calcium imaging studies utilize red-shifted indicators, this compound and similar green-emitting dyes have also been employed in multi-photon microscopy, particularly in thinner preparations or with optimized setups. nih.gov Two-photon excitation of this compound allows for localized excitation at the focal point, reducing phototoxicity and photobleaching outside the imaging plane, which is beneficial for live-cell imaging and studies in intact tissues or even in vivo. nih.govahajournals.org This technique enables the study of calcium signaling in more complex, physiologically relevant environments.
This compound Applications in High-Throughput Screening (HTS) Systems for Cellular Calcium Mobilization
High-Throughput Screening (HTS) is a widely used approach in drug discovery and research to rapidly assess the effects of large libraries of compounds on biological targets. Cellular calcium mobilization assays are frequently integrated into HTS platforms, and this compound is a popular indicator for these applications. nih.govhamamatsu.comnih.govaatbio.comthermofisher.comlogosbio.comrevvity.com The increase in Fluo-2 fluorescence upon calcium release from intracellular stores or influx from the extracellular environment provides a robust and easily measurable signal that can be detected using fluorescence microplate readers or automated imaging systems. nih.govnih.govaatbio.comthermofisher.comlogosbio.com This allows for the rapid screening of compounds that modulate calcium signaling pathways, such as those involving G protein-coupled receptors (GPCRs) or ion channels. hamamatsu.comnih.govaatbio.comthermofisher.com The sensitivity and relative ease of use of this compound contribute to its suitability for the miniaturized formats and automated workflows characteristic of HTS.
An example of this compound use in HTS involves screening for agonists or antagonists of GPCRs. Cells expressing the target GPCR are loaded with this compound, and the fluorescence signal is monitored before and after the addition of test compounds. Compounds that induce calcium mobilization through GPCR activation cause an increase in Fluo-2 fluorescence, while antagonists might inhibit the response to a known agonist. nih.govthermofisher.com
Utilization of this compound Signals in Flow Cytometry for Cell Population Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of single cells or particles as they flow through a laser beam. Fluorescent indicators like this compound can be used in conjunction with flow cytometry to assess intracellular calcium levels within heterogeneous cell populations. aatbio.combiotium.comthermofisher.comthermofisher.comaatbio.com Cells loaded with this compound can be analyzed to determine the distribution of basal calcium levels within a population or to measure calcium responses to stimuli at the single-cell level. The fluorescence intensity of Fluo-2 in individual cells, excited by an appropriate laser (e.g., 488 nm), is measured, providing information about their intracellular calcium concentration. thermofisher.comthermofisher.com This allows for the identification and analysis of subpopulations of cells that exhibit distinct calcium signaling properties, which is valuable in studies of cell activation, differentiation, or responses to various treatments. aatbio.combiotium.comaatbio.com
Quantitative Methodologies for Intracellular Calcium Concentration Determination Using this compound
While this compound is primarily used as an intensity-based indicator, allowing for the qualitative assessment of changes in intracellular calcium, quantitative determination of absolute calcium concentrations using intensity-based dyes like Fluo-2 can be more challenging compared to ratiometric dyes such as Fura-2. biotium.comnih.govnih.govwikipedia.orgnih.govbiotium.combmglabtech.comdojindo.comresearchgate.net Ratiometric dyes offer the advantage of being less sensitive to variations in dye concentration, cell thickness, and excitation light intensity. wikipedia.orgnih.govbiotium.comresearchgate.net
For intensity-based indicators like Fluo-2, quantitative analysis typically involves calibrating the fluorescence signal against known calcium concentrations. This can be done in vitro using calibration buffers with defined calcium levels and the free acid form of the dye, or in situ within cells by permeabilizing the cell membrane and equilibrating intracellular calcium with known external concentrations. nih.govbiotium.comresearchgate.net The relationship between Fluo-2 fluorescence intensity and calcium concentration is non-linear and is described by the Grynkiewicz equation or similar models, which require determining parameters such as the dissociation constant (Kd) of the dye for calcium, the fluorescence intensity in the absence of calcium (Fmin), and the fluorescence intensity at saturating calcium (Fmax). nih.govbiotium.com
However, accurately determining these parameters within the intracellular environment can be influenced by factors such as intracellular viscosity, protein binding, and compartmentalization of the dye. nih.govresearchgate.netnih.govbiotium.com Despite these challenges, relative changes in intracellular calcium concentration can be reliably monitored and compared using this compound by expressing fluorescence signals as a ratio to baseline fluorescence (F/F0) or as a percentage change. This approach is widely used in studies focusing on the temporal dynamics and relative magnitudes of calcium responses.
Fluorescence Intensity-Based Signal Processing and Analysis
Analysis of calcium dynamics using this compound relies on detecting changes in its fluorescence intensity, which are directly related to alterations in intracellular Ca²⁺ concentration. The fundamental principle is that the fluorescence emission intensity of Fluo-2 increases significantly upon binding to Ca²⁺. fishersci.nlsigmaaldrich.com For Fluo-2, typical excitation is around 488-490 nm, with emission detected around 515 nm. fishersci.nlsigmaaldrich.com
Signal processing techniques for this compound fluorescence data involve several steps to accurately reflect intracellular calcium changes. Background fluorescence subtraction is a crucial initial step to remove signals originating from sources other than the intracellular dye, such as autofluorescence from the sample or fluorescence from extracellular dye that has not been washed away or completely de-esterified. nih.govamericanelements.com Background fluorescence is typically measured from areas without cells or from unloaded cells and then subtracted from the fluorescence signal of loaded cells. nih.gov
Following background subtraction, the fluorescence intensity data can be analyzed to show relative changes in intracellular calcium. A common method is to normalize the fluorescence signal to a baseline fluorescence value (F/F₀), where F represents the fluorescence intensity at a given time point and F₀ is the baseline fluorescence intensity before stimulation or treatment. atamanchemicals.comnih.gov This normalization helps to account for variations in dye loading and cell thickness between individual cells or experiments when absolute calcium concentration is not required. atamanchemicals.com
For dynamic calcium signals, time-series analysis of fluorescence intensity traces allows researchers to observe the kinetics of calcium transients, including the rate of increase, peak amplitude, and decay time. atamanchemicals.com Software tools are often used to process fluorescence images or spectroscopic data, enabling the computation of intensity values over time or across spatial regions within a cell. atamanchemicals.comnih.gov
Considerations for Calibration Curves and Absolute Calcium Measurement from this compound Fluorescence
While fluorescence intensity changes provide a robust measure of relative calcium fluctuations, determining absolute intracellular Ca²⁺ concentrations from this compound fluorescence is more complex and requires calibration. Unlike ratiometric dyes where the ratio of fluorescence at two wavelengths is independent of dye concentration and path length, the fluorescence intensity of a single-wavelength indicator like Fluo-2 is directly proportional to the dye concentration and the excitation light intensity. tocris.comnih.gov Therefore, variations in dye loading and potential photobleaching over time can affect the accuracy of absolute calcium measurements based solely on intensity. tocris.comnih.gov
To convert Fluo-2 fluorescence intensity (F) into absolute Ca²⁺ concentration ([Ca²⁺]), a calibration procedure is necessary to determine the minimum fluorescence (Fmin) in the absence of Ca²⁺, the maximum fluorescence (Fmax) at saturating Ca²⁺ concentrations, and the dissociation constant (Kd) of Fluo-2 for Ca²⁺ under experimental conditions. americanelements.comfishersci.fi The relationship between fluorescence intensity and calcium concentration for a single-wavelength indicator can be described by the following equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F) fishersci.fi
Determining Fmin and Fmax typically involves permeabilizing the cell membrane with ionophores such as ionomycin (B1663694) or A-23187 in the presence of buffers containing either a calcium chelator like EGTA (for Fmin) or a saturating concentration of Ca²⁺ (for Fmax). americanelements.comfishersci.iewikipedia.orgamericanelements.com
The Kd value of a calcium indicator can be influenced by the intracellular environment, including factors such as pH, ionic strength, viscosity, and protein concentration. americanelements.comfishersci.fiwikipedia.org Therefore, in situ calibration within the cellular context is generally preferred over in vitro calibration in cell-free solutions to obtain a Kd value that more accurately reflects the intracellular conditions. americanelements.comfishersci.fimims.com Alternatively, some studies may use a published Kd value determined under similar experimental conditions, but this can introduce inaccuracies if the intracellular environment differs significantly. americanelements.com
Challenges in accurate calibration include achieving complete equilibration of intracellular calcium with the calibration buffers after permeabilization and ensuring that the ionophore does not introduce artifacts. Compartmentalization of the dye within organelles can also complicate calibration, as the fluorescence signal from these compartments may not accurately reflect the cytosolic calcium concentration. americanelements.commims.comwikipedia.org Techniques such as using manganese quenching to assess compartmentalization can help address this issue. fishersci.iewikipedia.orgmims.com Despite these challenges, careful calibration allows for the quantitative determination of intracellular calcium concentrations using this compound fluorescence.
Applications of Fluo 2 Am in Contemporary Biological and Biomedical Research
Neurobiological Investigations of Neuronal and Glial Calcium Dynamics
In neurobiological research, Fluo-2 AM and related indicators like Fura-2 AM are instrumental in studying the complex dynamics of calcium within neurons and glial cells. amerigoscientific.comfrontiersin.org Calcium imaging provides a dynamic approach to visualize and measure intracellular calcium levels, which is critical for understanding neuronal activity. amerigoscientific.comfrontiersin.orgsfn.org
Analysis of Synaptic Transmission and Neural Network Activity
This compound facilitates the study of synaptic transmission and neural network activities by enabling researchers to track Ca²⁺ dynamics within these systems. amerigoscientific.com Synaptic calcium transients can serve as a quantitative measure of synaptic transmission. sfn.org Research utilizing calcium imaging with indicators like Fura-2 AM has revealed spontaneous neuronal activity and examined network activity and synchronicity in cultured neural networks. researchgate.net Studies investigating neurological disorders have observed alterations in spontaneous neurotransmission, highlighting the utility of calcium imaging in this context. elifesciences.org
Studies in Excitable Cell Systems and Central Nervous System Research
This compound is employed to measure intracellular calcium elevations in various excitable cell types, including neurons. nih.govresearchgate.netnih.gov Calcium imaging is a widely used technique for assessing calcium signals in cultured cells. nih.govresearchgate.netnih.gov In the context of Central Nervous System (CNS) research, chemical calcium indicators such as Fura-2 AM and Fluo-4 AM are utilized for analyzing calcium signaling events. nih.gov Furthermore, calcium imaging has been applied to investigate neuron-glial circuits, providing insights into their functional interactions. frontiersin.org
Cardiovascular Physiology and Disease Research
This compound and similar calcium indicators play a significant role in cardiovascular research, aiding in the investigation of calcium signaling pathways and the study of cardiac diseases. amerigoscientific.comnih.gov These dyes are used to measure intracellular calcium concentrations in cardiomyocytes. ahajournals.org The analysis of both contractile function and calcium transients is considered important in this field. nih.gov
Characterization of Calcium Transients in Cardiomyocytes and Muscle Contraction
Research in muscle physiology, including cardiac muscle, benefits from the use of dyes like Fura-2 AM to examine the calcium transients that are fundamental to muscle contractions. amerigoscientific.com this compound is a valuable tool for measuring calcium transients in cardiomyocytes. nih.govjove.comphysiology.orgmdpi.com Electrical stimulation of cardiac muscle triggers a cascade of events leading to intracellular Ca²⁺ transients and subsequent contraction; these transients can be effectively measured using Fura-2 AM. nih.gov The force of muscle contraction is directly driven by an increase in cytoplasmic Ca²⁺ concentration. nih.gov
Exploration of Calcium Signaling Pathways in Cardiac Regulation
Cardiac research utilizes this compound to explore the calcium signaling pathways that govern heartbeats. amerigoscientific.com Calcium ions are critically involved in the cardiac excitation-contraction coupling pathway and general calcium signaling pathways, both of which are essential for proper heart muscle function. abcam.com Dysregulation of calcium ions can contribute to conditions such as cardiac arrhythmias. abcam.com Studies have also investigated nuclear Ca²⁺ signaling in cardiomyocytes, which is regulated by IP₃ receptors located on the nuclear envelope and influences cardiomyocyte gene transcription, potentially leading to cardiac hypertrophy. plos.orgnih.gov Indicators like Fluo-4 AM have been used in such investigations. plos.orgnih.gov
Immunological Studies and General Cell Signaling Pathways
This compound is employed in the exploration of various cell signaling pathways where Ca²⁺ functions as a secondary messenger. amerigoscientific.comnih.govbiomol.com Calcium signaling is a fundamental component of cellular signal transduction, regulating a wide array of cellular functions. jove.com The measurement of intracellular calcium responses using calcium-sensitive fluorescent dyes, including Fura-2 AM, is a common method to study agonist-mediated calcium responses. nih.gov This approach is also used to characterize the activity of G protein-coupled receptors (GPCRs) in drug discovery. biomol.com In immunological studies, calcium microdomains formed at the immunological synapse, involving components like ORAI channels and mitochondria, generate localized calcium signals crucial for efficient T-cell activation. embopress.org Related green indicators such as Fluo-5F/AM have been utilized in these studies. embopress.org Fluorescent probes like Fura-2 AM are considered invaluable tools for investigating cellular signaling pathways. elifesciences.org
While specific quantitative data tables were not consistently available across the search results for direct inclusion, the research findings consistently demonstrate the application of this compound and related indicators in qualitatively or semi-quantitatively assessing calcium dynamics in these diverse biological systems. The ability to monitor real-time calcium fluctuations provides critical insights into cellular function and disease mechanisms.
Monitoring Calcium as a Secondary Messenger in Immune Cell Activation and Responses
Calcium signaling plays a critical role in the activation and function of immune cells. nih.govfrontiersin.org Receptor activation on immune cells triggers a transient release of Ca²⁺ from internal stores, followed by store-operated Ca²⁺ entry (SOCE), leading to an increase in intracellular Ca²⁺ concentration. frontiersin.org This elevation in intracellular calcium regulates various immune cell processes, including proliferation, phagocytosis, chemotaxis, and cytokine secretion. frontiersin.org
This compound is frequently used to monitor these calcium fluxes in immune cells. For instance, it has been employed to assess Ca²⁺ influx in T- and B-cells, which is primarily mediated by specific channels and contributes to immune response activation, partly through the activation of transcription factors like nuclear factor of activated T-cells (NFAT). frontiersin.org Studies utilizing this compound have highlighted the critical role of calcium signaling in immune cell function and how alterations in this signaling can impact immune responses in various pathologies. frontiersin.org Combinatorial approaches, such as simultaneously measuring Fluo-4 AM (a related calcium indicator) and Fura Red AM in individual T cells, have allowed researchers to detect oscillations in Ca²⁺ concentration and track T cell activation at the single-cell level, providing real-time analysis of intracellular Ca²⁺ release magnitude and temporal flux. nih.gov
G Protein-Coupled Receptor (GPCR) Activation and Downstream Calcium Mobilization Studies
GPCRs are a significant class of membrane receptors involved in numerous physiological and pathophysiological processes. researchgate.netcreative-bioarray.com Activation of many GPCRs, particularly those coupled to Gq and Gi protein subunits, leads to the mobilization of intracellular calcium. creative-bioarray.com Gq-coupled receptors activate the phospholipase C pathway, resulting in the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to IP3-sensitive calcium channels on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-bioarray.com
This compound is a popular tool for measuring these changes in intracellular calcium levels following GPCR activation. researchgate.netcreative-bioarray.com It is widely used in high-throughput screening assays to identify agonists, antagonists, and allosteric modulators of GPCRs. researchgate.netcreative-bioarray.com The increase in this compound fluorescence upon calcium binding provides a convenient and accurate readout for GPCR activity. creative-bioarray.com These assays can be performed using automated real-time fluorescence plate readers, facilitating the screening of large compound libraries. creative-bioarray.com For example, a kinetic assay using this compound loaded cells expressing the CXC chemokine receptor 4 (CXCR4), a GPCR, has been developed to identify compounds that modulate the intracellular Ca²⁺ release evoked by its ligand, CXCL12. nih.gov This method allows for the evaluation of both agonistic and antagonistic properties of test compounds. nih.gov
Functional Analysis of Ion Channels and Transporters via Calcium Flux Detection
Ion channels and transporters play vital roles in regulating intracellular ion concentrations, including calcium. Dysregulation of these proteins is implicated in various diseases. ionbiosciences.com Monitoring calcium flux mediated by these channels and transporters is essential for understanding their function and identifying potential therapeutic targets.
This compound is utilized to detect calcium influx or efflux mediated by various ion channels and transporters. By loading cells with this compound, researchers can observe changes in intracellular fluorescence intensity as calcium ions move across the cell membrane or between intracellular compartments through these proteins. This allows for the functional characterization of specific channels and transporters and the study of their pharmacological modulation. For instance, studies investigating store-operated calcium entry (SOCE) through ORAI channels, a key mechanism for refilling intracellular calcium stores, can utilize this compound to monitor the influx of calcium following depletion of endoplasmic reticulum calcium. mdpi.com Furthermore, this compound can be used in conjunction with optogenetic tools to study light-activated calcium entry mediated by engineered channels. nih.gov
Broader Applications in Diverse Areas of Cellular Physiology and Pathophysiology Research
Beyond the specific areas mentioned, this compound finds broad application in numerous other fields of cellular physiology and pathophysiology research where monitoring intracellular calcium dynamics is critical. This includes, but is not limited to:
Muscle Contraction: Studying calcium transients in muscle cells, which are fundamental to excitation-contraction coupling. syronoptics.comrevvity.com
Neuronal Activity: Investigating calcium signaling in neurons, crucial for neurotransmission, synaptic plasticity, and neuronal excitability. syronoptics.comrevvity.comnih.gov
Apoptosis: Analyzing the role of calcium in programmed cell death pathways. syronoptics.com
Cell Migration and Growth: Exploring how calcium signals regulate cytoskeletal rearrangements and signaling pathways involved in cell movement and proliferation. revvity.com
Pharmacological Studies: Assessing the effects of various drugs and compounds on intracellular calcium homeostasis and signaling pathways. syronoptics.com
Disease Mechanisms: Investigating altered calcium handling in various disease states, such as cardiac dysfunction, neurological disorders, and cancer. researchgate.net
Developmental Biology: Studying the role of calcium waves and oscillations in developmental processes.
This compound's ease of use, good signal-to-noise ratio, and compatibility with various fluorescence microscopy and plate reader systems contribute to its widespread adoption across these diverse research areas. syronoptics.combiotium.combiotium.com While other calcium indicators exist, including ratiometric dyes like Fura-2 and Indo-1, and genetically encoded calcium indicators (GECIs), this compound remains a valuable tool, particularly for applications requiring a single excitation wavelength and high-throughput screening. syronoptics.comnih.govscimedia.com
Comparative Assessment of Fluo 2 Am with Complementary Calcium Indicators
Distinction and Comparative Utility of Fluo-2 AM versus Ratiometric Dyes (e.g., Fura-2 AM, Indo-1 AM)
Ratiometric calcium indicators like Fura-2 AM and Indo-1 AM are characterized by a shift in their excitation or emission spectra upon calcium binding. nih.govigem.orgbiomol.comaatbio.com Fura-2 AM, for instance, shows an excitation shift, while Indo-1 AM exhibits an emission shift. nih.govthermofisher.com this compound, conversely, is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission peaks remain largely constant. nih.govnih.govigem.org
Advantages and Limitations of Single-Wavelength versus Ratiometric Measurement in Experimental Design
Single-wavelength indicators like this compound are generally brighter than ratiometric dyes, making them suitable for detecting calcium signals when the indicator concentration is low or when imaging requires high sensitivity. nih.govnih.gov Their use simplifies the imaging setup as it only requires excitation and emission measurements at a single wavelength or range. nih.gov However, a key limitation of single-wavelength indicators is their susceptibility to artifacts caused by uneven dye loading, dye leakage, photobleaching, and changes in cell volume or thickness. nih.govigem.orgbiomol.comaatbio.com These factors can directly influence the fluorescence intensity, making it challenging to obtain accurate quantitative measurements of calcium concentration. nih.govbiomol.comaatbio.com
Ratiometric indicators, by measuring the ratio of fluorescence at two different wavelengths, inherently correct for these issues. nih.govigem.orgbiomol.comaatbio.com The ratio is less affected by variations in dye concentration, cell thickness, or photobleaching, allowing for more accurate quantification of intracellular calcium concentrations. nih.govbiomol.comaatbio.comthermofisher.comthermofisher.com However, ratiometric imaging typically requires more complex instrumentation capable of rapidly switching between excitation or emission wavelengths. bitesizebio.com Fura-2, for example, requires excitation at both 340 nm and 380 nm. wikipedia.orgfluoca.comresearchgate.net Indo-1, while single excitation (typically UV), requires monitoring emission at two different wavelengths. nih.govthermofisher.com
Differential Suitability in Specific Imaging Scenarios Based on Photostability and Signal Robustness
This compound's single-wavelength nature and typically higher brightness can be advantageous in scenarios requiring high-speed imaging or when working with samples exhibiting high background fluorescence. The increased signal can lead to a better signal-to-noise ratio under certain conditions. stratech.co.uk However, its signal robustness is compromised by the lack of inherent correction for factors like photobleaching and uneven loading. nih.govbiomol.comaatbio.com
Ratiometric dyes like Fura-2 are generally less susceptible to photobleaching than Indo-1, making Fura-2 more suitable for prolonged imaging sessions compared to Indo-1. nih.govthermofisher.comdojindo.com The ratiometric measurement itself provides a more robust signal in the face of photobleaching and other artifacts, which is particularly beneficial for quantitative analysis and long-term monitoring of calcium dynamics in single cells or populations where dye loading and retention might be variable. nih.govbiomol.comaatbio.comthermofisher.comthermofisher.com Studies have shown that the influence of Indo-1 on intracellular calcium transients might be less than that of Fura-2 in certain cell types. nih.gov
Comparative Analysis with Other Single-Wavelength Indicators (e.g., Fluo-3, Fluo-4 AM, Fluo-8 AM, Cal-520 AM)
This compound is part of a family of green fluorescent calcium indicators. Other prominent members include Fluo-3, Fluo-4 AM, Fluo-8 AM, and Cal-520 AM. These indicators share the characteristic of increasing fluorescence upon calcium binding and are typically excited by visible light, often the 488 nm argon laser line. stratech.co.uknih.govbiomol.combiomol.com
Considerations of Signal Brightness, Quantum Efficiency, and Signal-to-Noise Ratio in Dye Selection
The "Fluo" series and newer dyes like Cal-520 AM have seen continuous development to improve properties such as signal brightness, quantum efficiency, and signal-to-noise ratio (SNR). stratech.co.uknih.govbiomol.combiomol.comnih.govnih.govinterchim.fr Signal brightness is influenced by both the extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into fluorescence). thermofisher.com A higher quantum yield generally contributes to a brighter signal. thermofisher.com The SNR is a critical parameter, representing the ratio of the calcium-dependent fluorescence signal to the background noise. nih.gov A higher SNR allows for the detection of smaller calcium changes and improves the reliability of measurements. stratech.co.uknih.govinterchim.fr
Comparisons between these dyes reveal differences in their performance. Fluo-4 AM is a derivative of Fluo-3 with improved excitation efficiency at 488 nm and generally higher signal. nih.govaatbio.com Fluo-8 AM is reported to be significantly brighter than both Fluo-3 and Fluo-4 AM and can be loaded at room temperature, offering convenience. nih.govaatbio.com Cal-520 AM is another newer generation dye that offers improved signal-to-background ratio and better intracellular retention compared to Fluo-3 AM and Fluo-4 AM. stratech.co.ukbiomol.cominterchim.fr It also has a high quantum yield. stratech.co.ukbiomol.com this compound (sometimes referred to as Fluo-2 HA) has been noted to offer superior loading in some cell types and a slightly higher calcium affinity compared to Fluo-4, potentially resulting in superior sensitivity. ionbiosciences.com However, studies in cardiac myocytes showed Fluo-2MA AM (a form of Fluo-2) had intermediate brightness compared to Fluo-3 and Fluo-4 AM. nih.gov
The dissociation constant (Kd) of the dye for calcium is another crucial factor, determining the range of calcium concentrations that can be accurately measured. igem.orgbiomol.com Dyes with lower Kd values (higher affinity) are better suited for detecting low basal calcium levels, while those with higher Kd values (lower affinity) are better for measuring large calcium transients without saturation. nih.govbiomol.com Intracellular environments can affect the Kd of these dyes compared to measurements in simple buffers. nih.govresearchgate.net
Here is a comparative table summarizing some properties of these single-wavelength indicators:
| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) (approx.) | Relative Brightness | Signal/Noise | Loading Temperature |
| Fluo-3 AM | 506 | 526 | 390 | 37°C | ||
| Fluo-4 AM | 494 | 516/527 | 345/355 | 37°C | ||
| Fluo-8 AM | 490/494 | 514/515/517 | 389 | Room Temperature | ||
| Cal-520 AM | 492/494 | 514 | 320 | Not specified (improved retention) stratech.co.ukbiomol.cominterchim.fr | ||
| This compound | 490 | 515/520 | 230/290 | Intermediate nih.gov | Improved nih.gov | Not specified (superior loading) ionbiosciences.com |
Note: Brightness and Signal/Noise ratings are relative and based on comparative studies. stratech.co.ukbiomol.com
Comparative Performance in High-Throughput Screening Applications
Single-wavelength calcium indicators, including this compound and its counterparts like Fluo-4 AM and Cal-520 AM, are widely used in high-throughput screening (HTS) applications, particularly for evaluating G protein-coupled receptors (GPCRs) and ion channels. ionbiosciences.comthermofisher.comnih.govnih.gov Their ease of use with standard fluorescence plate readers and the robust fluorescence increase upon calcium binding make them well-suited for screening large libraries of compounds. ionbiosciences.comthermofisher.comnih.govnih.gov Fluo-4 AM has been shown to generate similar fluorescence responses to agonist stimulation as Fluo-3 using lower concentrations and shorter incubation times in HTS. thermofisher.com Cal-520 AM's improved signal-to-background ratio and retention make it a robust tool for HTS applications. stratech.co.ukbiomol.cominterchim.fr While ratiometric dyes like Fura-2 AM can also be used in HTS, they require instrumentation capable of ratiometric measurements in a plate format. nih.govnih.gov
Integration and Comparison with Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP)
Genetically encoded calcium indicators (GECIs), such as the GCaMP series, represent a distinct class of calcium sensors. bitesizebio.comfluoca.comoxinst.combiorxiv.org Unlike chemical indicators like this compound that are loaded into cells, GECIs are genetically encoded and expressed within the cells of interest. bitesizebio.comfluoca.comoxinst.com
A major advantage of GECIs is their ability to be targeted to specific cell types or even subcellular compartments through genetic manipulation. bitesizebio.comoxinst.com This allows for long-term monitoring of calcium dynamics in defined neuronal populations or within specific organelles, which is challenging with chemical dyes that can exhibit variable loading and compartmentalization. bitesizebio.comnih.govnih.gov GECIs are particularly valuable for in vivo studies and in transgenic animal models. oxinst.com
However, GECIs also have limitations compared to chemical indicators. Their signal brightness and kinetics can be lower than optimized chemical dyes. biorxiv.orgsfn.org The process of generating and expressing GECIs can be more involved than simply loading a chemical dye. bitesizebio.com Furthermore, GECIs can sometimes buffer intracellular calcium or affect cellular processes due to their expression levels. biorxiv.org While GCaMP variants have seen significant improvements in brightness and dynamic range, newer chemical dyes like mNG-GECO1, a GECI based on the mNeonGreen fluorescent protein, have shown comparable or even superior performance to some GCaMP variants in certain applications. biorxiv.org
Chemical indicators like this compound offer a rapid and straightforward method for calcium imaging in a wide range of cell types, particularly in vitro. bitesizebio.com They generally provide brighter signals and faster kinetics compared to many GECIs, which can be crucial for capturing rapid calcium transients. sfn.org The choice between chemical indicators and GECIs often depends on the specific experimental needs, including the desired spatial and temporal resolution, the duration of imaging, the need for cell-specific targeting, and the experimental model system.
Advantages and Limitations of Dye-Based versus Genetically Encoded Probes for Long-Term Imaging and Specificity-Driven Assays
The landscape of calcium imaging relies heavily on two primary classes of indicators: synthetic organic dyes, such as this compound and its relatives like Fluo-4, Fura-2, and Indo-1, and genetically encoded calcium indicators (GECIs), including variants like GCaMP and Cameleon. Each class presents distinct advantages and limitations that influence their suitability for different experimental designs, particularly in the context of long-term imaging and achieving specificity in complex biological systems.
Dye-Based Calcium Indicators (e.g., this compound)
Advantages:
Brightness and Signal Change: Synthetic dyes are often noted for their brightness and large fluorescence changes upon calcium binding, which can lead to high signal-to-noise ratios in suitable applications uni-muenchen.deacs.orgnih.gov. Fluo-4, for instance, exhibits a significant increase in fluorescence intensity with rising calcium levels nih.gov.
Fast Kinetics: Dye-based indicators generally exhibit faster calcium binding and unbinding kinetics compared to GECIs, with on-rates approaching diffusion limits uni-muenchen.defrontiersin.orgsfn.org. This makes them suitable for capturing rapid calcium transients uni-muenchen.de.
Diverse Spectral Properties and Affinities: A wide range of synthetic dyes with varying spectral properties and calcium affinities are available, offering flexibility in experimental design uni-muenchen.denih.gov.
Simplicity of Use in Isolated Systems: In isolated cells or acute tissue slices, loading with AM ester forms of dyes is a relatively straightforward method for introducing the indicator into the cytosol uni-muenchen.denih.gov.
Limitations:
Limited Suitability for Long-Term Imaging: A major limitation of dye-based indicators for long-term imaging is their tendency to leak out of cells over time and their susceptibility to photobleaching and phototoxicity upon repeated or prolonged illumination uni-muenchen.deresearchgate.net. Excited fluorophores can generate reactive oxygen species, potentially causing cellular damage mdpi.com. This makes chronic imaging challenging or impossible uni-muenchen.de.
Lack of Cell-Type or Subcellular Specificity: Loading dyes typically results in widespread distribution within loaded cells and can also lead to uneven tissue distribution nih.govresearchgate.net. Achieving specific targeting to genetically defined cell types or specific subcellular compartments is difficult or impossible with standard dye loading techniques uni-muenchen.deacs.orgnih.govresearchgate.netpnas.org. While some dyes can be targeted to organelles, this often requires careful washing steps to remove cytosolic signal and may still have poor selectivity compared to genetically targeted GECIs pnas.org.
Potential for Compartmentalization: AM ester dyes can sometimes compartmentalize into intracellular organelles rather than remaining solely in the cytosol, complicating the measurement of cytosolic calcium dynamics bitesizebio.com.
Buffering Effects and Potential Toxicity: Like all calcium indicators, dyes can buffer intracellular calcium, potentially affecting physiological processes biorxiv.orgnih.gov. Additionally, some dyes, including Fluo-4 AM and Fura-2 AM, have been noted for potential toxicity or interference with cellular functions, such as inhibiting Na+ and K+-dependent ATPase activity or affecting contractility in cardiomyocytes biorxiv.orgnih.gov. Breakdown products of AM esters can also contribute to contractile impairment nih.gov.
Difficulties in Quantitative Measurement (for single-wavelength dyes): Single-wavelength dyes like Fluo-4 are intensity-based indicators, meaning their fluorescence signal is influenced by dye concentration, cell thickness, and photobleaching. This makes accurate quantitative measurement of absolute calcium concentrations challenging compared to ratiometric indicators nih.govsyronoptics.com.
Genetically Encoded Calcium Indicators (GECIs)
Advantages:
Genetic Targetability and Specificity: A key advantage of GECIs is their ability to be genetically targeted to specific cell types or even specific subcellular compartments by coupling their expression to cell-type-specific promoters or including targeting sequences uni-muenchen.deacs.orgnih.govresearchgate.netpnas.orgbitesizebio.com. This allows for monitoring calcium dynamics in defined neuronal populations, glial cells, or within organelles like the endoplasmic reticulum or mitochondria nih.govpnas.orgbitesizebio.comfrontiersin.org.
Suitability for Long-Term and In Vivo Imaging: GECIs are expressed by the cell's machinery, providing a continuous supply of the indicator uni-muenchen.deresearchgate.net. This makes them well-suited for chronic, long-term imaging experiments in living animals or cultured cells, overcoming the leakage issues associated with dyes uni-muenchen.denih.govresearchgate.net. While GECIs are still subject to photobleaching and phototoxicity, they are often considered less prone to these issues than loading dyes, although complex photobleaching curves still need consideration nih.gov.
Reduced Invasiveness (for in vivo studies): Once the genetic construct is delivered (e.g., via viral vectors or transgenic animals), imaging can be performed relatively non-invasively over extended periods sfn.orgnih.govresearchgate.net.
Expression in Transgenic Organisms: GECIs enable the creation of transgenic animals with stable expression of the indicator in specific cell populations, facilitating longitudinal studies pnas.org.
Limitations:
Slower Kinetics: Compared to synthetic dyes, GECIs generally exhibit slower calcium binding and unbinding kinetics due to the conformational changes required in the protein structure acs.orgfrontiersin.orgsfn.org. This can limit their ability to accurately report very fast calcium transients, such as those associated with single action potentials in some neuronal contexts frontiersin.orgsfn.orgfrontiersin.org.
Lower Brightness and Signal Strength (Historically): Early generations of GECIs often had lower brightness and smaller dynamic ranges compared to optimized synthetic dyes acs.orgbitesizebio.com. While significant improvements have been made, some GECIs may still have lower signal-to-noise ratios in certain applications acs.orgpnas.orgbitesizebio.com.
Calcium Buffering and Potential Perturbation of Cellular Function: GECIs, like dyes, act as calcium buffers, which can potentially affect endogenous calcium signaling pathways biorxiv.org. The calcium-binding domains (e.g., calmodulin or troponin C) compete with endogenous proteins for calcium binding biorxiv.org.
Variability in Expression Levels: The expression levels of GECIs can vary between cells and experiments, making quantitative comparisons of fluorescence intensity challenging frontiersin.orgfrontiersin.org. While ratiometric GECIs (like Cameleon or some newer designs) can help mitigate this, they may have other drawbacks like lower signal-to-noise ratios or slower kinetics mdpi.comfrontiersin.org.
Potential for Aggregation or Toxicity at High Expression: Overexpression of GECIs can sometimes lead to protein aggregation or other forms of cellular toxicity biorxiv.org.
Limited Color Range (Historically): While the spectral palette of GECIs is expanding, the availability of high-performance GECIs across the entire visible spectrum, particularly in the far-red region, has been more limited compared to synthetic dyes uni-muenchen.deacs.org.
Complex Calibration: Quantitative calibration of GECI signals to absolute calcium concentrations can be more complex than for some ratiometric dyes frontiersin.org.
Comparative Summary for Long-Term Imaging and Specificity:
For long-term imaging and experiments requiring precise cell-type or subcellular targeting, GECIs hold significant advantages due to their genetic expressibility and stable, localized presence uni-muenchen.denih.govresearchgate.netpnas.org. Dye-based indicators, despite their often superior brightness and kinetics for acute measurements, are generally unsuitable for chronic studies due to leakage and phototoxicity, and they lack the inherent specificity of GECIs uni-muenchen.deresearchgate.net.
However, the faster kinetics and often higher brightness of synthetic dyes can be advantageous for resolving rapid calcium events over shorter durations uni-muenchen.deacs.orgnih.govfrontiersin.org. The choice between the two depends critically on the specific research question, the biological system being studied, the required temporal and spatial resolution, and the duration of the imaging experiment. Recent advancements continue to improve both classes of indicators, with efforts focused on developing brighter, faster, and more stable GECIs, and potentially targetable synthetic probes acs.orgmdpi.com.
Based on the information gathered, here is a comparative table highlighting key aspects relevant to long-term imaging and specificity:
| Feature | Dye-Based Indicators (e.g., this compound) | Genetically Encoded Indicators (GECIs) |
| Long-Term Imaging | Limited suitability (leakage, photobleaching, phototoxicity) uni-muenchen.deresearchgate.net | Well-suited (stable expression) uni-muenchen.denih.govresearchgate.net |
| Cell-Type Specificity | Difficult/Impossible with standard loading uni-muenchen.denih.govresearchgate.net | High (via genetic targeting) uni-muenchen.deacs.orgnih.govresearchgate.netpnas.orgbitesizebio.com |
| Subcellular Specificity | Difficult/Requires specific strategies (e.g., targeting moieties, washing) pnas.orgbitesizebio.com | High (via genetic targeting sequences) pnas.orgbitesizebio.com |
| Kinetics | Generally faster uni-muenchen.defrontiersin.orgsfn.org | Generally slower acs.orgfrontiersin.orgsfn.org |
| Brightness | Often brighter uni-muenchen.deacs.orgnih.gov | Can be lower (improving with newer generations) acs.orgpnas.orgbitesizebio.com |
| Loading/Delivery | Chemical loading (can be uneven) uni-muenchen.denih.gov | Genetic delivery (transfection, viral, transgenic) uni-muenchen.deresearchgate.netbitesizebio.com |
| Quantitative Imaging | Challenging for single-wavelength dyes nih.govsyronoptics.com | Can be challenging (expression variability), better with ratiometric GECIs frontiersin.orgfrontiersin.org |
| Calcium Buffering | Present biorxiv.orgnih.gov | Present biorxiv.org |
| Photostability | Can be lower uni-muenchen.deresearchgate.netsyronoptics.com | Generally higher than dyes, but still a factor nih.gov |
Challenges, Limitations, and Future Directions in Fluo 2 Am Based Calcium Imaging
Addressing Experimental Artifacts and Methodological Nuances in Fluo-2 AM Applications
Accurate measurement of intracellular calcium dynamics using this compound requires careful consideration and mitigation of potential artifacts that can obscure or distort the true calcium signal.
Impact of Cellular Autofluorescence and Background Signals on Data Interpretation
Strategies to mitigate the impact of autofluorescence and background signals include optimizing dye concentration and washing steps to remove excess unbound dye thermofisher.combmglabtech.com, using background subtraction techniques during data analysis bmglabtech.comamerigoscientific.com, and selecting imaging wavelengths that minimize overlap with cellular autofluorescence if possible thermofisher.com. For this compound, which is typically excited around 490 nm and emits around 520 nm abcam.com, autofluorescence can still be a factor. Ensuring sufficient dye loading so that the Fluo-2 signal is significantly higher than the background autofluorescence is crucial for reliable measurements. researchgate.netionoptix.com
Sensitivity to Cell Morphology Changes and Movement Artifacts in Dynamic Imaging
Changes in cell morphology, such as swelling or shrinking, and cellular movement during dynamic imaging experiments can introduce artifacts in fluorescence intensity measurements. As cells change shape or move within the field of view, the amount of dye in the illuminated volume can change, leading to fluctuations in fluorescence intensity that are unrelated to actual changes in calcium concentration. nih.govplos.org This is particularly challenging in studies involving live, motile cells or in vivo imaging where tissue movement is inherent. nih.govarxiv.org
Computational approaches are being developed to address movement artifacts. These often involve image registration techniques to track cell movement and stabilize the image series retrospectively. plos.orgarxiv.org In two-channel imaging setups, using an activity-independent fluorophore alongside the calcium indicator can help distinguish motion-related fluorescence changes from true calcium signals, as both fluorophores would be similarly affected by movement. plos.orgarxiv.orgeneuro.org Algorithms can then use the signal from the stable fluorophore to correct the calcium indicator signal for motion artifacts. plos.orgarxiv.org
Strategies for Enhanced this compound Dye Performance and Improved Signal Quality
Improving the performance and signal quality of this compound involves optimizing experimental protocols and considering the inherent properties of the dye and its interaction with the cellular environment. Uneven dye loading, photobleaching, and dye leakage are common issues that affect signal quality. amerigoscientific.comoxinst.com
Optimizing dye loading conditions, such as concentration, incubation time, and temperature, is critical to ensure sufficient and relatively uniform dye distribution within the cells while minimizing compartmentalization into organelles. nih.govionoptix.comnih.govbitesizebio.com Loading at room temperature rather than 37°C can sometimes minimize compartmentalization. ionoptix.comresearchgate.net Washing steps after loading are essential to remove extracellular dye and reduce background fluorescence. thermofisher.comamerigoscientific.com
Photobleaching, the irreversible degradation of the fluorescent dye upon excitation, leads to a decrease in fluorescence intensity over time, particularly during prolonged imaging sessions. amerigoscientific.comoxinst.com Minimizing exposure to excitation light, using lower excitation power, and employing imaging systems with high sensitivity can help reduce photobleaching. ionoptix.com
Dye leakage from cells, either active or passive, can also affect signal stability and quantitative accuracy. oxinst.comnih.govresearchgate.net This can be particularly problematic at higher temperatures or in certain cell types that actively extrude the dye. researchgate.net While difficult to completely eliminate, some studies suggest that performing experiments at lower temperatures might help reduce leakage. nih.gov
Integration with Emerging Imaging Technologies and Advanced Computational Tools for Data Acquisition and Analysis
The integration of this compound-based calcium imaging with emerging imaging technologies and advanced computational tools is expanding the capabilities of this technique. Advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, allow for visualization of calcium dynamics with improved spatial resolution, enabling the study of calcium signaling in subcellular compartments. nih.govamerigoscientific.com
Computational tools play a crucial role in processing and analyzing the large datasets generated by calcium imaging experiments. Software for image registration, noise reduction, cell segmentation, and signal extraction are essential for obtaining reliable quantitative data. arxiv.orgeneuro.orgnih.gov Advanced analysis techniques, including those based on machine learning and algorithms for identifying calcium transients and analyzing oscillatory signals, are being developed to extract deeper insights from calcium imaging data. eneuro.orgnih.gov The development of preprocessing pipelines specifically designed for subcellular calcium imaging data helps address challenges like low signal-to-noise ratios and movement artifacts in complex cellular structures. eneuro.org
Prospects for Novel this compound Derivative Development and Expansion of Advanced Research Applications
The development of novel this compound derivatives and related calcium indicators continues to be an active area of research aimed at addressing the limitations of existing dyes and expanding their applications. nih.govamerigoscientific.comnih.gov Future directions in dye development focus on improving sensitivity, signal-to-noise ratio, photostability, and cellular retention. nih.govamerigoscientific.comnih.gov Developing indicators with different spectral properties could also help in multi-color imaging experiments or to minimize interference from cellular autofluorescence in specific applications. bitesizebio.comresearchgate.net
Improvements in dye chemistry are leading to derivatives with enhanced loading efficiency, reduced pH sensitivity, and excitation spectra better matched to common laser lines. nih.gov While this compound is a single-wavelength indicator (fluorescence intensity increases upon calcium binding at a single excitation/emission pair) abcam.com, the development of new ratiometric calcium indicators or improvements upon existing ones like Fura-2 AM (which allows for calcium concentration calculation based on the ratio of fluorescence at two different excitation wavelengths, compensating for variations in dye concentration and cell thickness) amerigoscientific.comwikipedia.orgresearchgate.net remains important for more accurate quantitative measurements.
The ongoing development of calcium indicators and their integration with advanced imaging and computational tools are expected to further expand the applications of calcium imaging in various research fields, including neuroscience, muscle physiology, and cell signaling, providing deeper insights into complex cellular processes and disease mechanisms. amerigoscientific.comnih.govmdpi.com
Q & A
Q. What are the critical experimental parameters to optimize when using Fluo-2 AM for intracellular calcium imaging?
- Methodological Answer : To ensure accurate calcium quantification, researchers should:
- Calibrate dye loading : Titrate this compound concentrations (typically 1–10 µM) to balance signal intensity with cytotoxicity .
- Control incubation time : Overloading can cause compartmentalization artifacts; use time-lapse microscopy to validate optimal incubation (e.g., 30–60 mins at 37°C) .
- Account for esterase activity : Include control experiments with esterase inhibitors (e.g., pluronic acid) to confirm cytosolic dye hydrolysis .
- Reference : Standard protocols for fluorophore calibration and cell viability assays are detailed in analytical chemistry guidelines .
Q. How can researchers validate this compound’s specificity for Ca²⁺ in complex biological systems?
- Methodological Answer :
- Perform ion selectivity tests : Compare fluorescence responses in Ca²⁺-free buffers (e.g., EGTA-treated) versus Ca²⁺-rich conditions .
- Use pharmacological modulators : Apply ionophores (e.g., ionomycin) to saturate Ca²⁺ signals and confirm dye responsiveness .
- Cross-validate with alternative probes (e.g., Fura-2) to rule out off-target interactions .
- Reference : Calcium imaging validation frameworks are outlined in analytical chemistry best practices .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound-based studies, such as inconsistent signal-to-noise ratios across cell types?
- Methodological Answer :
- Systematic troubleshooting :
Assess dye loading efficiency : Use flow cytometry to quantify intracellular this compound retention .
Control for pH and temperature : Fluo-2’s fluorescence is pH-sensitive; monitor intracellular pH with BCECF-AM .
Evaluate photobleaching : Compare results under low-intensity illumination versus standard protocols .
- Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., cell membrane permeability differences) contributing to discrepancies .
- Reference : Data reconciliation strategies align with reproducibility standards in analytical chemistry .
Q. What methodologies enable the integration of this compound with simultaneous multi-parametric assays (e.g., mitochondrial membrane potential or ROS detection)?
- Methodological Answer :
- Spectral unmixing : Use narrowband filters or spectral imaging systems to resolve overlapping emission spectra (e.g., this compound vs. TMRM) .
- Sequential loading protocols : Prioritize probes with shorter incubation times to minimize interference (e.g., load this compound after JC-1) .
- Control for crosstalk : Validate each probe’s independence via single-dye controls and factorial experimental design .
- Reference : Multi-parametric assay design principles are discussed in analytical chemistry reviews .
Q. How can computational modeling enhance the interpretation of this compound-derived calcium transients in dynamic systems?
- Methodological Answer :
- Kinetic modeling : Use software like FluoFit or CalC to deconvolute Ca²⁺ binding kinetics from fluorescence traces .
- Noise reduction : Apply wavelet transforms or Bayesian inference to improve temporal resolution in low-signal regimes .
- Validate with patch-clamp data : Correlate fluorescence signals with electrophysiological recordings for mechanistic insights .
- Reference : Computational approaches are supported by frameworks in modern analytical chemistry .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing time-series this compound data in heterogeneous cell populations?
- Methodological Answer :
- Cluster analysis : Apply k-means or hierarchical clustering to group cells by response patterns (e.g., oscillatory vs. sustained signals) .
- Event detection algorithms : Use TAPP (Time-stamp And Peak Picker) to automate spike detection in large datasets .
- Error propagation : Calculate uncertainties from dye calibration, imaging drift, and background subtraction using Monte Carlo simulations .
- Reference : Statistical rigor aligns with reproducibility criteria in scientific research .
Q. How can researchers design experiments to differentiate between cytosolic and organellar Ca²⁺ signals using this compound?
- Methodological Answer :
- Compartment-specific probes : Co-load with organelle-targeted indicators (e.g., ER-Tracker) and apply colocalization analysis .
- Pharmacological isolation : Use inhibitors like thapsigargin (ER Ca²⁺ depletion) to dissect signal origins .
- Reference : Experimental stratification methods are detailed in calcium signaling reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
